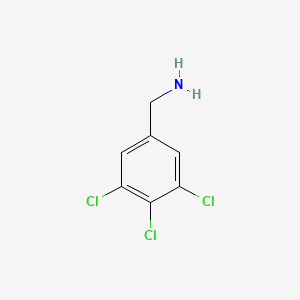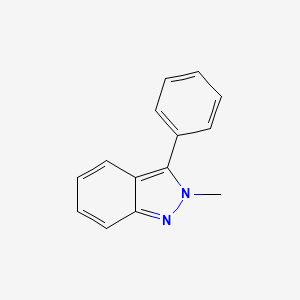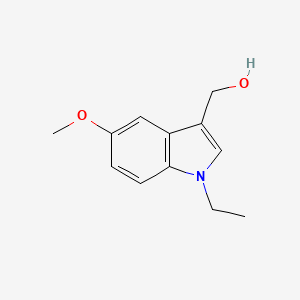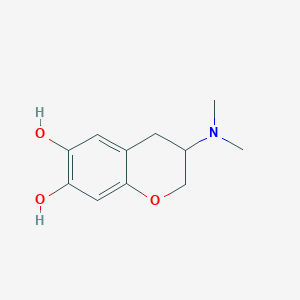
4-Amino-2-oxo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-oxochroman-4-carboxylic acid is a heterocyclic compound that belongs to the chroman family This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a chroman ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-oxochroman-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the visible-light synthesis of chroman-2-ones and chroman-4-ones via doubly decarboxylative Giese reaction is one such method . This reaction involves the use of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. The process includes two independent decarboxylation steps, which are crucial for the successful formation of the chroman ring system.
Industrial Production Methods: Industrial production of 4-Amino-2-oxochroman-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of appropriate solvents and reagents is critical to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-oxochroman-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . This reaction is facilitated by water radical cations within water microdroplets under ambient conditions, achieving high yields without the need for traditional chemical catalysts or oxidants.
Common Reagents and Conditions: Common reagents used in the reactions of 4-Amino-2-oxochroman-4-carboxylic acid include oxidizing agents such as water radical cations, reducing agents, and various bases and acids for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the chroman ring system.
Major Products: The major products formed from the reactions of 4-Amino-2-oxochroman-4-carboxylic acid depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
4-Amino-2-oxochroman-4-carboxylic acid has a wide range of scientific research applications due to its unique structure and reactivity. In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory activities .
In organic synthesis, 4-Amino-2-oxochroman-4-carboxylic acid is used as an intermediate for the preparation of complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for the development of new synthetic methodologies.
In material science, the chroman ring system of 4-Amino-2-oxochroman-4-carboxylic acid can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 4-Amino-2-oxochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
4-Amino-2-oxochroman-4-carboxylic acid can be compared with other similar compounds, such as chroman-2-ones and chroman-4-ones These compounds share the chroman ring system but differ in the functional groups attached to the ring
List of Similar Compounds:- Chroman-2-ones
- Chroman-4-ones
- Pyrrole-3-carboxylic acids
- Pyrrolin-4-ones
These compounds have been studied for their bioactive properties and synthetic applications, highlighting the versatility and importance of the chroman ring system in various fields of research.
Propriétés
Numéro CAS |
442856-11-3 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
4-amino-2-oxo-3H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c11-10(9(13)14)5-8(12)15-7-4-2-1-3-6(7)10/h1-4H,5,11H2,(H,13,14) |
Clé InChI |
XOLNCGRLWHWWDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC2=CC=CC=C2C1(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)








![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
